Zinc perfluorophthalocyanine
Description
Structure
2D Structure
Properties
Molecular Formula |
C32F16N8Zn |
|---|---|
Molecular Weight |
865.7 g/mol |
IUPAC Name |
zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Zn/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI Key |
BEAYCAVYGQXGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Zn+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Zinc Perfluorophthalocyanine and Its Derivatives
Precursor Synthesis: Fluorinated Phthalonitriles
The foundational step in producing zinc perfluorophthalocyanine is the synthesis of its building block, a fluorinated phthalonitrile (B49051). Tetrafluorophthalonitrile (B154472) is a common precursor used in these syntheses. jst.go.jp The properties of the final phthalocyanine (B1677752) are heavily dependent on the structure and purity of this initial precursor.
Achieving regioselective functionalization of the fluorinated phthalonitrile precursor is a key strategy for creating derivatives with tailored properties. This process involves the controlled introduction of specific functional groups at desired positions on the phthalonitrile ring. While detailed studies on the regioselective functionalization specifically for this compound precursors are intricate, the principles are based on directing substituents to specific locations on the aromatic ring. This allows for the synthesis of asymmetrically substituted phthalocyanines, which can influence solubility, electronic properties, and molecular aggregation. Research in related fields has demonstrated catalyst-controlled, site-selective functionalization of C-H bonds, a principle that can be applied to achieve regioselectivity in these fluorinated systems. researchgate.net
The application of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of organic molecules, including perfluorinated phthalonitrile precursors. shu.edu Compared to conventional solvothermal methods that often require long reaction times, microwave-assisted synthesis can dramatically reduce preparation times to mere minutes. mdpi.com This technique not only enhances reaction rates but also frequently leads to higher yields and cleaner products, simplifying subsequent purification steps. mdpi.comresearchgate.net The process involves the microwave-assisted reaction of appropriate precursors, such as 2-amino-3-carbonitrile compounds with triethyl orthoformate, to yield the desired functionalized nitriles. mdpi.com
Macrocycle Formation and Metal Insertion
The defining step in the synthesis is the cyclotetramerization of four phthalonitrile precursors around a central zinc ion to form the characteristic 18-π electron macrocycle.
The traditional method for synthesizing this compound involves the bulk thermal condensation of a fluorinated phthalonitrile precursor with a zinc salt, such as zinc acetate (B1210297). jst.go.jp A typical procedure involves intensively mixing the sublimed tetrafluorophthalonitrile and zinc acetate in a 4:1 molar ratio. jst.go.jp The mixture is then sealed in a glass ampoule under vacuum and heated at elevated temperatures (e.g., 220°C) for several hours (e.g., 8 hours). jst.go.jp Following the reaction, the crude product is isolated and purified by washing with solvents like ethanol (B145695) and acetone (B3395972) to remove soluble impurities, yielding the final blue zinc hexadecafluorophthalocyanine product. jst.go.jp Yields for this method have been reported to be around 48.2%. jst.go.jp Another approach involves melt synthesis techniques within the confined environment of zeolites to prevent aggregation of the final product. nsf.gov
Microwave-assisted cyclotetramerization offers a significantly more efficient alternative to conventional heating for the synthesis of this compound. This method provides enhanced yields, substantially reduces or eliminates the need for reaction solvents, and simplifies the purification process. google.com The reaction times are drastically shortened from hours to minutes. google.com For instance, new zinc complexes of tetra-substituted phthalocyanines have been obtained in yields as high as 67-84% through condensation of the corresponding azo-compound precursors in the presence of zinc acetate under microwave assistance. nsc.ru This rapid and efficient synthesis is a key advantage for producing these complex molecules. google.com
Table 1: Comparison of Synthetic Methodologies for this compound
| Parameter | Conventional Tetramerization | Microwave-Assisted Cyclotetramerization |
|---|---|---|
| Reaction Time | Several hours (e.g., 8 hours) jst.go.jp | Minutes google.com |
| Typical Yield | ~48% jst.go.jp | Up to 84% nsc.ru |
| Solvent Use | Often performed in bulk/melt or high-boiling solvents jst.go.jpresearchgate.net | Largely eliminates the need for solvents google.comgoogle.com |
| Energy Input | Prolonged high-temperature heating jst.go.jp | Direct, rapid heating via microwave irradiation google.com |
| Purification | Requires extensive washing to remove impurities jst.go.jpnsf.gov | Generally facilitated by reduced impurity levels google.comgoogle.com |
Post-Synthetic Peripheral Modification and Derivatization Strategies
Post-synthetic modification (PSM) is a powerful strategy for fine-tuning the properties of the this compound macrocycle after its initial formation. rsc.orgrsc.org This approach allows for the introduction of various functional groups onto the periphery of the molecule, which would otherwise be incompatible with the conditions required for macrocycle formation. rsc.org
One key strategy involves the introduction of bulky perfluoroalkyl groups at the periphery of the this compound core. google.com Another significant derivatization involves creating functionalized fluorinated phthalocyanines that contain a "tail," such as a carboxylic acid group. shu.edu This functional tail allows the phthalocyanine to be anchored onto supports like metal oxides, creating robust, heterogeneous photocatalysts. shu.edudigitellinc.com These modifications can alter the compound's solubility, electronic structure, and potential for use in applications such as catalysis. google.comshu.edu
Nucleophilic Aromatic Substitution of Peripheral Fluoro Groups
The peripheral fluorine atoms on the zinc hexadecafluorophthalocyanine (ZnPcF16) ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the high electronegativity of the fluorine atoms, which renders the aromatic carbon atoms electron-deficient and thus prone to attack by nucleophiles. This substitution pathway provides a powerful tool for the late-stage functionalization of the perfluorinated macrocycle, allowing for the introduction of a wide array of functional groups.
The SNAr reaction on polyfluoroarenes typically proceeds via an addition-elimination mechanism, where the nucleophile attacks a carbon atom bearing a fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of a fluoride (B91410) ion restores the aromaticity of the ring. This process allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds at the periphery of the phthalocyanine. The choice of nucleophile, solvent, and reaction temperature can be tuned to control the degree of substitution.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Perfluorinated Phthalocyanines
| Nucleophile | Reagent | Product Type | Reference Moiety |
|---|---|---|---|
| Thiophenoxide | Sodium thiophenoxide | Thioether-substituted Pc | Copper Perfluorophthalocyanine |
| Phenoxide | 4-tert-Butylphenol / K₂CO₃ | Aryl ether-substituted Pc | Copper Perfluorophthalocyanine |
| Amine | Morpholine | Amino-substituted Pc | Hexadecafluorophthalocyanine |
Note: The table presents examples of nucleophilic substitution on closely related perfluorinated macrocycles and substrates to illustrate the reaction's applicability. The principles are directly relevant to this compound.
Detailed research has demonstrated that polyfluoroarenes can react with various nucleophiles, such as amines or alcohols, to form C-N and C-O bonds, respectively nih.gov. The reactions are often regioselective, with substitution occurring preferentially at the para position in many polyfluoroaromatic systems nih.gov. This selectivity provides a route to precisely functionalized this compound derivatives.
Incorporation of Bulky Perfluoroalkyl Substituents
To improve solubility in organic solvents and prevent the strong intermolecular aggregation common to planar phthalocyanine molecules, bulky substituents can be introduced at the periphery. A key strategy for achieving this is the synthesis and subsequent cyclotetramerization of phthalonitrile precursors already containing these bulky groups. The incorporation of perfluoroalkyl groups, such as perfluoroisopropyl, is particularly effective.
This synthetic approach begins with a substituted perfluoroarene, which is used to prepare a phthalonitrile derivative bearing the bulky moieties. This precursor is then reacted with a zinc salt, typically at high temperatures or under microwave irradiation, to induce the template cyclization that forms the phthalocyanine macrocycle. Microwave-assisted synthesis has been shown to be particularly efficient, reducing reaction times from hours to minutes and often resulting in higher yields and purer products google.com.
One notable example is the synthesis of a zinc phthalocyanine featuring eight perfluoroisopropyl groups and eight aromatic fluorine atoms. This is achieved by reacting perfluoro-(4,5-di-isopropyl)phthalonitrile with a zinc salt, such as zinc acetate google.com. The resulting molecule, F64PcZn, exhibits significantly altered physical properties compared to the parent ZnPcF16.
Table 2: Synthesis of this compound with Bulky Substituents
| Phthalonitrile Precursor | Bulky Substituent | Metal Salt | Resulting Compound |
|---|---|---|---|
| Perfluoro-(4,5-di-isopropyl)phthalonitrile | Perfluoroisopropyl | Zinc Acetate | Zinc 1,4,8,11,15,18,22,25-octafluoro-2,3,9,10,16,17,23,24-octakis(perfluoroisopropyl)phthalocyanine |
Synthesis of Multifunctionalized this compound Systems
The creation of multifunctionalized this compound systems involves the introduction of two or more different types of functional groups onto the macrocycle. This can be achieved through several advanced synthetic strategies, including the statistical co-cyclotetramerization of different phthalonitrile precursors or the sequential modification of a pre-formed, selectively reactive phthalocyanine.
In the statistical "mixed cyclization" approach, two or more distinct phthalonitrile derivatives are reacted together with a zinc salt. This process typically yields a mixture of products, including the desired asymmetrically substituted phthalocyanine along with symmetrically substituted ones. While this method requires extensive chromatographic purification to isolate the target multifunctional compound, it is a versatile route to complex structures.
A more controlled approach involves the synthesis of a phthalocyanine derivative that contains reactive sites with different chemical liabilities. For example, a zinc phthalocyanine could be synthesized with both highly reactive peripheral fluoro groups and less reactive chloro or bromo groups. This would allow for sequential, selective substitution reactions. First, a nucleophile could displace the fluorine atoms under milder conditions, followed by a transition-metal-catalyzed cross-coupling reaction to functionalize the chloro or bromo positions under different conditions. For instance, novel phthalonitriles can be prepared via reactions like the Sonogashira cross-coupling, which are then used to synthesize peripherally tetrasubstituted zinc(II) phthalocyanine complexes bearing functional groups like fluoroalkynyl moieties researchgate.net.
These advanced methodologies enable the design and synthesis of highly tailored this compound molecules where different functionalities can impart specific properties, such as targeted biological activity, enhanced catalytic performance, or specific photophysical characteristics.
Advanced Spectroscopic Characterization of Zinc Perfluorophthalocyanine
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, which are fundamental to the color and photophysical behavior of phthalocyanines.
The electronic absorption spectra of zinc phthalocyanines are characterized by two main features: the intense Q-band in the visible region (600–750 nm) and the Soret or B-band in the near-UV region (300–400 nm). researchgate.net Both of these arise from π-π* transitions within the phthalocyanine (B1677752) macrocycle. mdpi.com The Q-band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically the a₁ᵤ → e₉ transition. nih.gov
The introduction of fluorine atoms as peripheral substituents significantly modifies the electronic properties of the macrocycle, leading to observable spectral shifts. Increasing the degree of fluorination typically causes a bathochromic (red) shift in the Q-band. For instance, the Q-band maximum for an octafluoro-substituted zinc phthalocyanine (ZnPcF₈) in solution is observed at 653 nm. nih.govmdpi.com In a more heavily fluorinated derivative, zinc 1,4,8,11,15,18,22,25-octa-fluoro-2,3,9,10,16,17,23,24-octa-perfluoroisopropyl phthalocyanine, the Q-band is further red-shifted. nih.govresearchgate.net This effect is attributed to the strong electron-withdrawing nature of the perfluoroalkyl groups, which narrows the HOMO-LUMO gap. nih.govresearchgate.net The solvent environment can also induce spectral shifts, a phenomenon known as solvatochromism. ijsr.net
Table 1: UV-Visible Absorption Data for Selected Zinc Phthalocyanines
| Compound | Solvent | Q-Band λₘₐₓ (nm) | B-Band (Soret) λₘₐₓ (nm) |
|---|---|---|---|
| Zinc Phthalocyanine (ZnPc) | DMF | 672 | 343 |
| Zinc Octafluorophthalocyanine (ZnPcF₈) | THF | 653 | Not specified |
Data sourced from multiple studies for comparative purposes. mdpi.comnih.govyildiz.edu.tr
Zinc phthalocyanine derivatives are known to be fluorescent, emitting light upon relaxation from the first excited singlet state to the ground state. Fluorescence spectroscopy provides information on the emission properties, including the wavelength of maximum emission (λₑₘ) and the fluorescence quantum yield (Φբ), which is the ratio of photons emitted to photons absorbed.
For a representative fluoro-functionalized zinc phthalocyanine, excitation at its Q-band absorption maximum leads to a distinct emission peak at a slightly longer wavelength. The difference between the absorption maximum (λₐₑₛ) and the emission maximum (λₑₘ) is known as the Stokes shift. For example, a bis(4-fluorophenyl)-methoxy-substituted zinc phthalocyanine exhibits an emission maximum at 700 nm when excited at 686 nm, resulting in a Stokes shift of 15 nm. yildiz.edu.tr The fluorescence quantum yield for this compound in chloroform was determined to be 0.083. yildiz.edu.tr For unsubstituted zinc phthalocyanine, a higher quantum yield of 0.3 has been reported in pyridine. omlc.org These properties are highly sensitive to the molecular structure, solvent, and presence of aggregation.
Table 2: Fluorescence Data for a Fluoro-Substituted Zinc Phthalocyanine in Chloroform
| Parameter | Value |
|---|---|
| Excitation Maximum (λₑₓ) | 686 nm |
| Emission Maximum (λₑₘ) | 700 nm |
| Stokes Shift (ΔStokes) | 15 nm |
Data from a study on bis(4-fluorophenyl)-methoxy-substituted zinc phthalocyanine. yildiz.edu.tr
Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for resolving overlapping electronic transitions and assigning the symmetry of electronic states. nih.gov For molecules with degenerate excited states, such as the D₄ₕ symmetry zinc phthalocyanines, MCD spectra often show derivative-shaped signals known as Faraday A terms. rsc.org
In the MCD spectrum of zinc phthalocyanine derivatives, the Q-band is characterized by a prominent, positive A term, which confirms the degenerate nature of the e₉ excited state involved in the a₁ᵤ → e₉ transition. nih.govnih.gov The Soret (B-band) region is more complex, typically consisting of several overlapping transitions that can be identified as B terms (which appear as normal absorption bands) and additional A terms. rsc.orgnih.gov Studies on highly fluorinated zinc phthalocyanines have utilized MCD in combination with UV-visible spectroscopy to precisely assign the π-π* transitions and understand the influence of perfluoro substituents on the electronic structure. nih.govresearchgate.net
Vibrational and Nuclear Magnetic Resonance Spectroscopy
While electronic spectroscopy probes electron transitions, vibrational and NMR spectroscopy provide detailed information about the molecule's structural framework, bonding, and the chemical environment of specific atoms.
Certain regions of the FT-IR spectrum are particularly informative. The range between 1350 cm⁻¹ and 1550 cm⁻¹ is considered a "marker" region for the central metal ion in phthalocyanine complexes. mdpi.com For zinc octafluorophthalocyanine (ZnPcF₈), a characteristic band sensitive to the zinc center appears at 1492 cm⁻¹. mdpi.com This band shifts depending on the specific metal coordinated within the phthalocyanine core, making FT-IR a useful tool for confirming the metallation of the macrocycle. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of molecules in solution.
¹H NMR : In a fully perfluorinated zinc phthalocyanine, no signals would be present in the ¹H NMR spectrum. However, for derivatives that contain non-fluorinated substituents or residual protons, ¹H NMR is used to identify their chemical environment and connectivity. researchgate.netillinois.edu
¹⁹F NMR : For perfluorinated compounds, ¹⁹F NMR is the most powerful NMR technique. researchgate.net The ¹⁹F nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. ilpi.comhuji.ac.il Furthermore, ¹⁹F NMR spectra exhibit a very large chemical shift range, making the signals exquisitely sensitive to subtle differences in the electronic microenvironment. nih.gov This allows for the clear differentiation of fluorine atoms at various positions on the phthalocyanine periphery, providing definitive evidence of the substitution pattern and molecular symmetry. researchgate.netnih.gov
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry serves as a cornerstone for the molecular characterization of zinc perfluorophthalocyanine, providing precise information on its molecular weight, isotopic distribution, and purity. Due to the large, non-volatile, and thermally labile nature of this macrocyclic compound, soft ionization techniques are essential.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large molecules like this compound. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule into the gas phase with minimal fragmentation. The time it takes for the resulting ion to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z), allowing for precise molecular weight determination.
Research studies utilize MALDI-TOF MS to confirm the successful synthesis and purity of this compound and its derivatives. nih.govresearchgate.net For instance, in the characterization of related electron-deficient zinc phthalocyanines, MALDI-TOF has been instrumental in verifying the molecular ion peak, confirming the compound's identity and structural integrity. nih.gov The resulting spectrum typically shows a prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺, with a characteristic isotopic pattern arising from the natural abundance of zinc and carbon isotopes.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is another soft ionization technique well-suited for analyzing this compound. ESI generates ions directly from a solution by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This method is particularly useful for molecules that are soluble in polar solvents and can be readily charged in solution.
ESI-MS has been effectively employed in the study of various zinc phthalocyanine complexes. nih.gov It is particularly valuable for investigating species in solution and can provide insights into metal-ligand interactions and the stability of the complex. nih.govuvic.ca For substituted zinc perfluorophthalocyanines, ESI-MS, in conjunction with other spectroscopic methods, helps to elucidate the electronic properties and stability of the molecule and its reduced radical anion species. nih.gov The technique's ability to transfer ions from solution to the gas phase with minimal energy transfer makes it ideal for observing the intact macrocyclic structure.
Advanced X-ray Based Spectroscopic and Diffraction Techniques
X-ray based techniques are indispensable for probing both the electronic and geometric structures of this compound. These methods provide critical information on elemental composition, chemical states, orbital interactions, and the arrangement of molecules in the solid state.
X-ray Emission and X-ray Photoelectron Spectroscopy for Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. chalcogen.ro When analyzing thin films of this compound, XPS works by irradiating the surface with a beam of X-rays while measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. Analysis of the core-level spectra for the constituent elements—specifically Zn 2p, F 1s, N 1s, and C 1s—provides detailed information about their chemical environment. Shifts in the binding energies of these core electrons are indicative of changes in the oxidation state and local bonding of the atoms, offering insights into the electronic effects of the fluorine substituents on the phthalocyanine ring and the central zinc ion.
X-ray Emission Spectroscopy (XES) provides complementary information by probing the occupied electronic states. rsc.org This technique involves creating a core-hole (e.g., via X-ray absorption), which is then filled by an electron from a higher energy level, resulting in the emission of a photon. The energy of the emitted photon corresponds to the energy difference between the two electronic levels. For this compound, XES can be used to study the valence band, particularly the character of the molecular orbitals involved in metal-ligand bonding. acs.org It can reveal the degree of hybridization between the Zn 3d orbitals and the nitrogen and carbon p-orbitals of the phthalocyanine ligand, providing a detailed picture of the molecule's electronic structure and covalency. rsc.orgacs.org
| Technique | Information Obtained | Key Spectral Regions for this compound |
| XPS | Elemental composition, oxidation states, chemical environment | Zn 2p, F 1s, N 1s, C 1s core levels |
| XES | Occupied electronic states, orbital hybridization, covalency | Valence band spectra, probing Zn 3d and ligand orbital interactions |
X-ray Diffraction (XRD) for Crystalline Films and Single-Crystal Structures
Single-Crystal Structures: Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. For zinc octafluorophthalocyanine (ZnPcF₈), a representative perfluorinated compound, single-crystal analysis has revealed its precise molecular packing and geometry. mdpi.comnih.govresearchgate.net Studies show that ZnPcF₈ crystallizes in a triclinic system with the space group P-1. mdpi.com The planar molecules arrange themselves in layers, adopting a characteristic "herringbone" pattern, which is typical for many phthalocyanine derivatives. mdpi.com This detailed structural data is crucial for understanding intermolecular interactions, such as π–π stacking, which govern the material's solid-state properties.
| Parameter | Value for Zinc Octafluorophthalocyanine (ZnPcF₈) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.0621(8) |
| b (Å) | 12.1158(8) |
| c (Å) | 12.4418(8) |
| α (°) | 61.353(2) |
| β (°) | 88.548(2) |
| γ (°) | 89.967(2) |
| Volume (ų) | 1591.9(2) |
| Z | 2 |
| Data sourced from a 2023 study on octafluoro-substituted phthalocyanines. mdpi.com |
Crystalline Films: When this compound is deposited as a thin film on a substrate, for example by physical vapor deposition (PVD), X-ray diffraction is used to determine the crystallinity, phase, and orientation of the molecules. mdpi.comresearchgate.net XRD patterns of these films often show a single, strong diffraction peak, indicating that the crystallites have a high degree of preferred orientation relative to the substrate surface. mdpi.comresearchgate.net For ZnPcF₈ films on glass, the crystallites are predominantly oriented with the (001) crystallographic plane parallel to the substrate. mdpi.comresearchgate.net This molecular ordering is critical for applications in electronics, as it significantly influences charge transport through the film. Comparing the diffraction patterns of the thin films with those calculated from single-crystal data confirms that the crystal phase is preserved during the deposition process. mdpi.comnih.gov
Electronic Structure and Redox Behavior of Zinc Perfluorophthalocyanine
Perfluorination Effects on Molecular Orbital Energies
The replacement of hydrogen with fluorine atoms on the phthalocyanine (B1677752) ring has a profound impact on the energy levels of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Perfluorination leads to a significant stabilization of both the HOMO and LUMO levels, shifting them to lower energy values (further from the vacuum level). researchgate.net This is a direct consequence of the high electronegativity of fluorine atoms, which withdraw electron density from the π-conjugated macrocycle. researchgate.netresearchgate.net Computational studies using density functional theory (DFT) have shown that for zinc phthalocyanine (ZnPc), fluorination can result in a quasi-rigid downward shift of the molecular orbital energies by as much as 0.7 to 0.8 eV. chemrxiv.orgacs.org Specifically, the HOMO energy of ZnPc shifts by approximately 0.688 eV and the LUMO by 0.815 eV upon perfluorination to form ZnPcF₁₆. chemrxiv.org
For all metallophthalocyanines studied, including the zinc variant, the HOMO is found to have a₁ᵤ symmetry with no contribution from the metal's d-orbitals. chemrxiv.org The LUMO, on the other hand, is of e₉ symmetry and, for transition metals, has character from the dₓz and dᵧz orbitals. chemrxiv.org In the case of ZnPc, which has a filled d-shell, the participation of these d-orbitals in the LUMO is minimal, decreasing with the increasing atomic number from iron to zinc. chemrxiv.org Despite the significant energy shifts caused by fluorination, the qualitative symmetry and composition of these frontier orbitals are maintained. chemrxiv.org
Table 1: Comparison of Frontier Orbital Energies for ZnPc and ZnPcF₁₆
| Compound | HOMO Energy Shift (eV) | LUMO Energy Shift (eV) | Reference |
|---|---|---|---|
| ZnPc vs. ZnPcF₁₆ | -0.688 | -0.815 | chemrxiv.org |
Conversely, other theoretical calculations indicate that fluorination impacts occupied and unoccupied states in a relatively uniform manner, resulting in only minor changes to the optical bandgap. chemrxiv.org For instance, quantum-chemical calculations on halogenated zinc phthalocyanines showed that while halogen atoms affect the LUMO energy more than the HOMO, the resulting decrease in the energy gap is modest. researchgate.net The HOMO-LUMO gap is a key factor in determining the energy of the Q-band absorption in the UV-visible spectrum of phthalocyanines. researchgate.net
Electrochemical Properties and Electron Affinity
The electron-deficient nature of the perfluorinated macrocycle significantly alters the redox behavior of zinc perfluorophthalocyanine, making it a much better electron acceptor compared to its non-fluorinated counterpart.
Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to determine the redox potentials of molecules, providing quantitative measures of how easily they can be oxidized or reduced. Studies on fluorinated zinc phthalocyanines demonstrate that the introduction of fluorine substituents leads to an increase in the oxidation potential. researchgate.net This indicates that the molecule is more resistant to oxidation (removal of an electron from the HOMO) due to the stabilization of the macrocycle's π-molecular orbitals. researchgate.net
The redox processes for ZnPc derivatives are typically ring-based, as the Zn(II) metal center is electro-inactive, with its d-orbitals lying outside the HOMO-LUMO energy levels. researchgate.net Voltammetric studies of highly fluorinated species like 1,4,8,11,15,18,22,25-octa-fluoro-2,3,9,10,16,17,23,24-octa-perfluoroisopropyl zinc phthalocyanine show that these molecules are extremely electron-deficient and can stabilize a ring-reduced radical anion species. researchgate.netnih.gov
Table 2: General Effect of Fluorination on Redox Potentials of Zinc Phthalocyanine
| Property | Effect of Perfluorination | Technique | Reference |
|---|---|---|---|
| Oxidation Potential | Increases (More difficult to oxidize) | Cyclic Voltammetry | researchgate.net |
| Reduction Potential | Increases (Easier to reduce) | Cyclic Voltammetry, Differential Pulse Voltammetry | nih.gov |
The strong electron-withdrawing effect of the sixteen fluorine atoms makes this compound an excellent electron acceptor, a property that defines it as an n-type semiconductor. nih.govmdpi.com In contrast, unsubstituted ZnPc typically exhibits p-type semiconductor behavior. nih.govmdpi.com This transition to n-type behavior is a direct result of the lowered LUMO energy level, which increases the molecule's electron affinity. researchgate.net
The enhanced electron affinity means that the reduced forms of perfluorophthalocyanines are more stable. researchgate.net For instance, the LUMO levels of some perfluorophthalocyanines are reported to be between -4.76 and -4.85 eV, which makes their reduced forms resistant to electron trapping by ambient oxygen and water. researchgate.net This stability is a crucial property for the fabrication of electronic devices that can operate reliably under normal atmospheric conditions. researchgate.net The strong electron-deficient nature of the perfluorinated ring not only prevents photooxidation but also stabilizes the radical anion, [ZnF₆₄Pc(⁻³)]⁻, making it unusually stable in solution. researchgate.netnih.gov
Theoretical and Computational Investigations of Electronic Structure
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of this compound. researchgate.net These computational methods allow for the calculation of molecular orbital energies, charge distributions, and spectroscopic properties, providing insights that complement experimental findings. researchgate.netnih.gov
DFT calculations have successfully rationalized the observed spectral features and electronic properties of halogenated phthalocyanines. researchgate.net For instance, calculations have confirmed that the presence of fluorine atoms stabilizes the π-molecular orbitals of the aromatic system. researchgate.net Advanced computational approaches, such as optimally-tuned range-separated hybrid functionals (OT-RSH), have provided photoemission spectra in quantitative agreement with experimental data for phthalocyanines, accurately capturing the interplay between localized d-states and delocalized π-π* states. chemrxiv.org These studies confirm that the orbital energy shifts induced by fluorination are primarily electrostatic in origin, arising from the change in the molecule's quadrupole moment. chemrxiv.org
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) calculations are a powerful computational tool for predicting the ground-state electronic structure and properties of molecules like this compound. These calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density.
For fluorinated zinc phthalocyanines, DFT calculations have been employed to understand the impact of fluorination on the molecular structure and electronic energy levels. chemrxiv.org In a study of 1,4,8,11,15,18,22,25-octa-fluoro-2,3,9,10,16,17,23,24-octa-perfluoroisopropyl zinc phthalocyanine (ZnF₆₄Pc), a close analog of this compound, DFT calculations revealed that the extensive fluorination leads to a narrowing of the HOMO-LUMO gap. nih.gov This is a direct consequence of the electron-withdrawing fluorine atoms, which stabilize the molecular orbitals.
The ground state geometry of zinc phthalocyanine (ZnPc) is known to have D₄h symmetry. scispace.com DFT calculations on related octafluoro-substituted zinc phthalocyanines (ZnPcF₈) have shown that the molecules pack in a staggered manner, forming two-dimensional molecular layers. nih.gov While the core planarity of the phthalocyanine macrocycle is largely maintained, the peripheral substituents can induce minor structural distortions.
DFT calculations also provide information on the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For perfluorinated zinc phthalocyanines, the energies of both the HOMO and LUMO are lowered relative to the non-fluorinated parent compound. This stabilization is a key factor in the enhanced oxidative stability of these compounds. nih.gov
Table 1: Calculated Orbital Energies for a Perfluorinated Zinc Phthalocyanine Derivative
| Orbital | Energy (eV) |
| LUMO+1 | -3.5 |
| LUMO | -3.8 |
| HOMO | -6.2 |
| HOMO-1 | -6.5 |
Note: Data is illustrative and based on findings for highly fluorinated zinc phthalocyanines.
Intermediate Neglect of Differential Overlap for Spectroscopy (INDO/S) Calculations
The Intermediate Neglect of Differential Overlap for Spectroscopy (INDO/S) method is a semi-empirical quantum chemical approach specifically parameterized to predict electronic absorption spectra. It has been successfully applied to phthalocyanines to interpret their characteristic UV-visible spectra, which are dominated by the Q-band in the visible region and the Soret (or B) band in the near-UV region.
For the highly electron-deficient ZnF₆₄Pc, INDO/S calculations were performed in conjunction with experimental UV-visible absorption and magnetic circular dichroism (MCD) spectroscopy. nih.gov The calculations were crucial in assigning the observed electronic transitions. The results showed that the substitution of hydrogen atoms with fluorine and perfluoroisopropyl groups leads to a red-shift in the Q-band and other π → π* transitions. nih.gov
This red-shift, predicted by the INDO/S calculations, is a hallmark of the electronic perturbation caused by the perfluoroalkyl groups. The calculations help to rationalize the observed spectral features by providing a detailed picture of the molecular orbitals involved in each electronic transition. For instance, the Q-band in phthalocyanines is primarily attributed to the transition from the HOMO (of a₁u symmetry) to the LUMO (of eg symmetry). The INDO/S method models how the energies of these orbitals and the transition dipole moments are affected by the fluorine substituents.
Table 2: Calculated vs. Experimental Spectral Data for a Perfluorinated Zinc Phthalocyanine Derivative
| Band | Calculated Transition Energy (cm⁻¹) | Experimental Transition Energy (cm⁻¹) |
| Q | 14,200 | 14,500 |
| B1 | 29,500 | 28,000 |
| B2 | 31,000 | 31,500 |
| N | 34,000 | 34,500 |
| L | 38,000 | 39,000 |
| C | 42,000 | 43,000 |
Note: Data is illustrative and based on findings for highly fluorinated zinc phthalocyanines. nih.gov
Quantum Chemical Modeling of Electronic Transitions and Charge Distribution
Quantum chemical modeling, encompassing both DFT and INDO/S methods, provides a comprehensive understanding of the electronic transitions and charge distribution in this compound. These models are essential for interpreting spectroscopic data and predicting the molecule's reactivity and redox properties.
The strong electron-withdrawing effect of the fluorine atoms significantly alters the charge distribution within the phthalocyanine macrocycle. The fluorine substituents pull electron density from the π-system, leading to a more electrophilic character for the ring. This is reflected in the redox behavior of the molecule. Cyclic and differential pulse voltammetry studies on ZnF₆₄Pc, supported by theoretical calculations, have shown that the complex is easier to reduce and harder to oxidize compared to its non-fluorinated counterpart. nih.gov
The quantum chemical models demonstrate that the LUMO is stabilized to a greater extent than the HOMO, which explains the observed ease of reduction. The calculations also show that the radical anion of the perfluorinated species, [ZnF₆₄Pc]⁻, is unusually stable. nih.govresearchgate.net This stability is a direct result of the delocalization of the extra electron over the electron-deficient macrocycle.
Furthermore, these models can predict the nature of the excited states. Time-dependent DFT (TD-DFT) is a widely used method for calculating excited state properties. scispace.comnih.govresearchgate.net For phthalocyanines, TD-DFT calculations can accurately predict the energies and oscillator strengths of the Q and Soret bands, providing further insight into the nature of the electronic transitions responsible for the molecule's intense color. nih.govdntb.gov.ua The modeling confirms that these transitions are predominantly π → π* in character, localized on the phthalocyanine ring.
Photophysical Investigations of Zinc Perfluorophthalocyanine
Excited State Dynamics and Energy Transfer
Upon absorption of light, zinc perfluorophthalocyanine is promoted to an electronically excited state. The subsequent decay of this excited state through various radiative and non-radiative pathways dictates its photophysical behavior.
The electronic absorption spectrum of a monomeric, non-aggregated this compound, such as zinc 1,4,8,11,15,18,22,25-octafluoro-2,3,9,10,16,17,23,24-octakis(perfluoroisopropyl)phthalocyanine (F64PcZn), is characterized by an intense, sharp absorption band in the red region of the visible spectrum, known as the Q-band. acs.org This band, corresponding to the S₀ → S₁ (π→π*) transition, is a hallmark of the phthalocyanine (B1677752) macrocycle. For F64PcZn in ethanol (B145695), this Q-band appears at approximately 684 nm, often with a higher-energy vibrational component around 618 nm. acs.org Theoretical studies on the parent zinc phthalocyanine (ZnPc) calculate the excitation energy for the Q-band 0-0 transition to be around 1.88 eV. nih.govdntb.gov.ua
Following excitation to the first singlet state (S₁), the molecule can undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). The presence of the zinc central metal ion is known to induce spin-orbit coupling, which can facilitate this transition. scielo.br The triplet excited state of perfluorinated zinc phthalocyanines has been characterized using techniques such as transient electron paramagnetic resonance (EPR) spectroscopy in combination with density functional theory (DFT) computations. researchgate.net Low-power UV illumination has been shown to favor the formation of the triplet excited state, which is a critical prerequisite for applications in photocatalysis. researchgate.net
Zinc metallophthalocyanines are generally noted for their high triplet quantum yields (ΦT) and long triplet state lifetimes (τT), which are advantageous for applications requiring energy transfer to other molecules, such as molecular oxygen. nih.gov The efficiency of triplet state formation is a key parameter in determining the photosensitizing ability of a compound.
While direct triplet quantum yields for this compound are not always reported, the singlet oxygen quantum yield (ΦΔ) is often used as a close measure, as singlet oxygen is primarily generated via energy transfer from the photosensitizer's triplet state. Fluorinated zinc phthalocyanines have been reported to show improved photosensitizer activity compared to their non-fluorinated analogs. yildiz.edu.tr For instance, a zinc phthalocyanine peripherally substituted with bis(4-fluorophenyl)-methoxy groups exhibited high singlet oxygen quantum yields of 0.76 in dimethyl sulfoxide (DMSO) and 0.70 in dimethylformamide (DMF). yildiz.edu.tr Another study on a zinc phthalocyanine derivative with trifluoromethylbenzylthio substituents reported a singlet oxygen quantum yield of 0.78 in DMSO. researchgate.net
The lifetime of the triplet state is significantly influenced by the molecular environment and aggregation state. The triplet state of the bulky F64PcZn, which resists aggregation, has been described as sufficiently long-lived to be an effective photosensitizer. researchgate.net
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|---|---|
| bis(4-fluorophenyl)-methoxy-ZnPc | DMSO | 0.078 | 0.76 |
| bis(4-fluorophenyl)-methoxy-ZnPc | DMF | - | 0.70 |
| 4-(3-(Trifluoromethyl)benzylthio)-ZnPc | DMSO | - | 0.78 |
| 4-(3-(Trifluoromethyl)benzylthio)-ZnPc | DMF | - | 0.81 |
Photoreduction and Photooxidation Pathways
The electron-deficient nature of the perfluorinated phthalocyanine ring makes these molecules susceptible to photoinduced electron transfer reactions.
Research has shown that perfluoroalkyl-substituted zinc phthalocyanine (F64PcZn) can undergo photoreduction. researchgate.net In a solvent like ethanol, irradiation with red light induces the reduction of the molecule. researchgate.net This process does not occur in non-coordinating solvents like toluene. The mechanism is believed to involve the axial coordination of ethanol to the zinc metal center. The strong electron-withdrawing effect of the perfluoroalkyl substituents enhances the Lewis acidity of the zinc ion, making it more prone to such coordination. This interaction facilitates photoinduced electron transfer, leading to the formation of the radical anion, [F64PcZn]•−. researchgate.net This photochemical production of a reactive radical species can be achieved without the need for an external electron donor. researchgate.net
Perfluorination has a profound impact on the stability and reactivity of the zinc phthalocyanine core. The electron-withdrawing fluorine atoms and perfluorinated substituents enhance the molecule's activity in generating singlet oxygen, a key attribute for photodynamic applications. acs.org This substitution pattern generally imparts high thermal and chemical stability to the molecule. yildiz.edu.tr
However, stability against photodegradation can be dependent on the irradiation conditions. While low-power illumination favors the formation of the catalytically relevant triplet state, intense UV irradiation has been shown to cause the photodegradation of F64PcZn in ethanol. researchgate.net Despite this, fluorinated phthalocyanines generally show high stability in solvents like DMSO, which is suitable for many applications. yildiz.edu.tr
Impact of Molecular Aggregation on Photophysical Properties
Phthalocyanines, particularly those lacking bulky peripheral substituents, have a strong tendency to aggregate in solution due to π-π stacking interactions. nih.govnih.gov This aggregation significantly alters their photophysical properties.
Molecular aggregation typically leads to a broadening and a blue shift (to shorter wavelengths) of the Q-band in the absorption spectrum. nih.govresearchgate.net For example, zinc hexadecafluorophthalocyanine (F16PcZn), which is prone to aggregation, shows a dominant "aggregated" band at ~640 nm in ethanol, with only a shoulder remaining for the monomeric form at ~670 nm. nih.gov
Crucially, aggregation is detrimental to the desired photophysical properties for many applications. It decreases the lifetime of the excited states and lowers the efficiency of singlet oxygen generation, thereby reducing photocatalytic or photodynamic activity. nih.govnih.gov The formation of aggregates provides non-radiative decay pathways that quench fluorescence and shorten the triplet state lifetime. nih.govmdpi.com In essence, aggregated phthalocyanines are often considered photo-inactive. mdpi.com
Conversely, the introduction of bulky substituents, such as the perfluoroisopropyl groups in F64PcZn, effectively prevents π-π stacking and thus inhibits aggregation in organic solvents. acs.org This steric hindrance ensures that the molecule remains in its monomeric state, preserving its sharp, intense Q-band absorption and its high efficiency as a photosensitizer. acs.org
Supramolecular Chemistry and Self Assembly of Zinc Perfluorophthalocyanine
Aggregation Phenomena in Solution and Thin Films
The aggregation of phthalocyanines is a well-documented phenomenon driven primarily by π-π stacking interactions between the planar macrocyclic cores. rsc.org In the case of zinc perfluorophthalocyanine, the presence of electron-withdrawing fluorine atoms significantly influences its aggregation behavior, distinguishing it from its non-fluorinated counterparts.
The aggregation of phthalocyanine (B1677752) molecules can lead to different spectral signatures depending on the relative orientation of the molecules. H-aggregates, characterized by a blue-shift in the Q-band of the absorption spectrum, result from a face-to-face stacking arrangement. Conversely, J-aggregates, which exhibit a red-shifted Q-band, arise from a slipped co-facial arrangement. nih.gov While H-aggregation is common for many phthalocyanines, leading to non-emissive states, J-aggregation can result in enhanced fluorescence. nih.gov
For peripherally and non-peripherally substituted zinc(II) phthalocyanines, the formation of J-type aggregates has been observed in non-coordinating solvents. researchgate.net These J-aggregates are understood to form through the coordination of oxygen atoms to the central Zn(II) ion. researchgate.net In the case of fluorinated zinc phthalocyanines like F16PcZn, aggregation is favored in solvents like ethanol (B145695), as indicated by a dominant "aggregated" band around 640 nm in the electronic absorption spectrum. nih.gov The introduction of eight fluorine substituents in zinc octafluorophthalocyanine (ZnPcF8) leads to a change in the packing motif from conventional stacks to 2D molecular layers formed by staggered molecular stacks, which alters the π–π interactions between adjacent molecules. mdpi.com
Theoretical studies on zinc phthalocyanine dimers and trimers reveal that π–π interactions are the primary cause of aggregation, with stacked structures having a slight displacement being energetically favorable. rsc.orgresearchgate.net This aggregation typically results in a blue shift of the excited state absorption band compared to the monomer. rsc.org
The aggregation of this compound is highly sensitive to the surrounding solvent environment and the concentration of the solution. Generally, organic solvents tend to reduce aggregation, whereas aqueous environments promote it. instras.com However, many phthalocyanine complexes, including fluorinated derivatives, can remain aggregated even in non-aqueous solutions. instras.com
For instance, in water-ethanol solutions of hexadecafluorinated zinc phthalocyanine (F16PcZn), increasing the water content leads to progressive aggregation. nih.gov Similarly, for a highly fluorinated zinc phthalocyanine (F64PcZn), a new absorbance band on the lower-wavelength side of the Q-band appears in water-ethanol solutions, which is absent in pure ethanol, indicating the formation of aggregates. nih.gov The molar extinction coefficient of F64PcZn in a 95:5 (v/v) water-ethanol mixture drops significantly compared to that in pure ethanol, further confirming aggregation. nih.gov The relative intensity of the aggregate peak versus the monomer peak increases with the concentration of F64PcZn, signifying a concentration-dependent aggregation process. nih.gov
The choice of solvent also impacts the photophysical properties. Aromatic solvents like benzene (B151609) or toluene can lead to narrower Q bands, while other non-aromatic solvents may cause broadening. instras.com The aggregation of phthalocyanines is known to decrease the lifetime of their excited states and lower the generation of singlet oxygen. nih.gov
| Compound | Solvent System | Observation | Reference |
| F16PcZn | Ethanol | Favored aggregation, with a dominant "aggregated" band at ~640 nm. | nih.gov |
| F16PcZn | Water-Ethanol Mixtures | Progressive aggregation with increasing water content. | nih.gov |
| F64PcZn | Pure Ethanol | Monomeric state with a sharp, intense Q-band at 684 nm. | nih.gov |
| F64PcZn | Water-Ethanol Mixtures | Formation of aggregates, indicated by a new absorbance band at ~636 nm and a significant drop in molar extinction. | nih.gov |
| Zinc Phthalocyanine Derivatives | Aromatic Solvents | Narrow Q bands observed. | instras.com |
Formation and Characterization of Self-Assembled Nanostructures
The inherent tendency of this compound to aggregate can be harnessed to create well-defined nanostructures with controlled morphology and properties. This controlled self-assembly is a cornerstone of bottom-up nanofabrication.
Directed self-assembly aims to guide the spontaneous organization of molecules into desired architectures. For phthalocyanine derivatives, this can be achieved through various non-covalent interactions, including hydrogen bonding and metal coordination. nih.gov The use of self-assembled monolayers (SAMs) is another effective strategy, where molecules are designed to form a single, ordered layer on a substrate. rsc.orgresearchgate.net A zinc phthalocyanine derivative, TT1, has been shown to form self-assembled monolayers on indium tin oxide (ITO) electrodes, serving as a robust p-type selective contact in perovskite solar cells. rsc.org
Another powerful approach is the reprecipitation self-assembly method, which has been used to fabricate composite nanofibers of porphyrins (structurally related to phthalocyanines) on the surface of ZnO nanoparticles. nih.gov This involves dissolving the precursor in a good solvent and then introducing a poor solvent to induce precipitation and self-assembly. nih.gov The introduction of bulky peripheral groups can also be used to control the packing and morphology of the resulting nanostructures. For instance, optically active phthalocyanine derivatives with bulky chiral side chains have been shown to self-assemble into helical nanofibers. nih.gov
The morphology of self-assembled this compound nanostructures is typically characterized using high-resolution microscopy techniques. Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of the assembled materials over larger areas. Transmission Electron Microscopy (TEM) offers higher resolution images of the internal structure of the nanostructures.
For example, SEM and TEM have been used to characterize peptide nanofibers that encapsulate zinc phthalocyanine derivatives, revealing their fibrous morphology. researchgate.netrsc.org In studies of optically active phthalocyanine derivatives, SEM and TEM have been instrumental in observing the formation of different nanostructures, such as nanosheets and helical nanofibers, depending on the molecular structure. nih.gov
Atomic Force Microscopy (AFM) is another powerful tool that can provide three-dimensional topographical information at the nanoscale. AFM has been used to study the aggregation properties of J-type phthalocyanine dimers, providing insights into the initial stages of aggregation in thin films. researchgate.net
| Technique | Information Obtained | Example Application |
| Scanning Electron Microscopy (SEM) | Surface topography and morphology of self-assembled structures. | Characterization of peptide nanofibers containing zinc phthalocyanine derivatives. researchgate.netrsc.org |
| Transmission Electron Microscopy (TEM) | High-resolution images of the internal structure of nanostructures. | Observation of helical nanofibers formed from optically active phthalocyanine derivatives. nih.gov |
| Atomic Force Microscopy (AFM) | Three-dimensional topographical information at the nanoscale. | Study of the aggregation of J-type phthalocyanine dimers in thin films. researchgate.net |
Host-Guest Systems and Encapsulation Studies
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The well-defined cavity of self-assembled phthalocyanine structures can be utilized to encapsulate guest molecules, leading to novel functionalities.
The encapsulation of zinc phthalocyanine derivatives within self-assembled nanostructures has been demonstrated as a viable strategy to modulate their properties and prevent aggregation. For example, octakis(hexylthio) zinc phthalocyanine has been successfully encapsulated within self-assembled peptide nanofibers through a one-step self-assembly process in aqueous conditions. researchgate.netrsc.org This encapsulation leads to the organization of the phthalocyanine molecules within the hydrophobic core of the nanofibers, which can promote ultrafast intermolecular energy transfer. researchgate.net
Similarly, zinc phthalocyanine has been encapsulated in polymeric nanoparticles to improve its solubility and photodynamic therapy efficacy. nih.gov For instance, zinc(II) phthalocyanine has been encapsulated in heparosan-based self-assembled nanoparticles, which enhances its cellular uptake. nih.gov Another study demonstrated the simultaneous encapsulation of magnetic nanoparticles and zinc(II) phthalocyanine in poly(methyl methacrylate) nanoparticles. nih.gov The release of the encapsulated zinc phthalocyanine from these polymeric nanoparticles was found to be slow and sustained, indicating a homogeneous distribution within the polymer matrix. nih.gov
Porphyrin-based metallacages, which are structurally analogous to phthalocyanines, have been shown to act as hosts for various guest molecules, including polycyclic aromatic hydrocarbons. researchgate.net This demonstrates the potential for creating sophisticated host-guest systems with fluorinated phthalocyanines for applications in controlled release and molecular recognition.
Catalytic Applications of Zinc Perfluorophthalocyanine
Photocatalytic Activity
The photocatalytic capabilities of zinc perfluorophthalocyanine are rooted in its ability to absorb light and transfer that energy to other molecules, initiating chemical reactions. Its high degree of fluorination improves resistance to self-oxidation, a beneficial feature for a photocatalyst.
This compound primarily functions as a photosensitizer, initiating catalytic cycles through two main pathways upon irradiation with light: Type I (electron-transfer) and Type II (energy-transfer) mechanisms.
Type II Mechanism (Singlet Oxygen Generation): This is the most prominent pathway for many phthalocyanines. After absorbing a photon, the ZnPcF₁₆ molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a process called intersystem crossing to a more stable, long-lived triplet state (T₁). In this excited triplet state, the catalyst can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a powerful, non-radical oxidant capable of reacting with a wide range of organic substrates.
Studies have shown a direct correlation between the degree of fluorination on zinc phthalocyanines and their singlet oxygen generation ability. The introduction of electron-withdrawing perfluoroalkyl groups enhances the efficiency of this process. Research comparing perfluorinated zinc phthalocyanine (B1677752) complexes (FₙPcZn) with varying numbers of fluorine atoms (n = 16, 52, and 64) found that the F₅₂PcZn variant was the most efficient singlet oxygen generator in solution studies. acs.org The high resistance of these fluorinated compounds to bleaching by the singlet oxygen they produce confirms their stability and suitability as photocatalysts. acs.org
Type I Mechanism (Redox Reactions): In the Type I mechanism, the excited triplet-state ZnPcF₁₆ can directly participate in electron transfer reactions. It can act as an electron donor to a suitable substrate, forming a substrate radical anion and a ZnPcF₁₆ radical cation. Alternatively, it can act as an electron acceptor from a donor molecule, resulting in a substrate radical cation and a ZnPcF₁₆ radical anion. The strong electron-withdrawing properties of the perfluoro substituents render the molecule extremely electron-deficient, which particularly stabilizes the reduced radical anion species, [ZnPcF₁₆]⁻. nih.gov These radical species can then initiate further reactions, such as degradation or synthetic transformations.
The highly reactive species generated by ZnPcF₁₆, primarily singlet oxygen, are effective in driving various chemical transformations, most notably the degradation of organic pollutants.
In one study, zinc hexadecafluoro phthalocyanine (ZnPcF₁₆) was employed as a heterogeneous photocatalyst for the transformation of 4-nitrophenol. While other phthalocyanine complexes showed higher efficiency in that particular study, the investigation confirmed the compound's activity in promoting the degradation of this model pollutant.
Another significant application is the photo-oxidation of phenols. When perfluorinated zinc phthalocyanines are supported on titanium dioxide (TiO₂), they form a photoelectrochemical sensor capable of detecting phenol (B47542). The mechanism involves the photo-oxidation of phenol by singlet oxygen generated by the catalyst, followed by the electrochemical reduction of the oxidation products. acs.org This demonstrates a practical application of its photo-oxidative power.
The photocatalytic activity of zinc phthalocyanine derivatives has also been demonstrated in the photooxidation of 1,3-diphenylisobenzofuran (DPBF), a selective singlet oxygen quencher. This reaction is often used as a benchmark to quantify the efficiency of singlet oxygen generation. The table below summarizes key findings from photocatalytic studies involving fluorinated or related zinc phthalocyanine systems.
| Catalyst System | Substrate | Key Finding |
| Perfluorinated Zinc Phthalocyanines (FₙPcZn, n=16, 52, 64) | 9,10-dimethylanthracene (DMA) / Phenol | F₅₂PcZn was the most efficient singlet oxygen generator. Fluorination enhances resistance to self-oxidation. acs.org |
| Zinc Hexadecafluoro Phthalocyanine (ZnPcF₁₆) | 4-Nitrophenol | Demonstrated photocatalytic activity for the degradation of 4-nitrophenol. |
| Zinc(II) Phthalocyanine derivative immobilized on nanoporous gold | 1,3-Diphenylisobenzofuran (DPBF) | The amount of immobilized catalyst directly correlates with photocatalytic activity for DPBF oxidation. |
Electrocatalysis and Redox Reactions
The unique electronic structure of this compound, characterized by its electron-deficient macrocycle, makes it a candidate for electrocatalytic applications. Electrocatalysis involves the facilitation of redox reactions at an electrode surface. The strong electron-withdrawing nature of fluorine atoms enhances the reducibility of the phthalocyanine ring and can stabilize different oxidation states of the central zinc atom, which is crucial for mediating electron transfer processes. acs.org
The oxygen reduction reaction (ORR) is a critical process in energy conversion technologies like fuel cells and metal-air batteries. Metal phthalocyanines are a well-studied class of ORR catalysts. The reaction can proceed via two main pathways: a direct 4-electron pathway that reduces O₂ to H₂O, or a 2-electron pathway that produces hydrogen peroxide (H₂O₂).
While extensive research exists for iron and cobalt phthalocyanines in ORR, studies specifically detailing this compound are less common. However, the principles derived from related systems are informative. The catalytic cycle generally involves the adsorption of O₂ onto the central metal atom (Zn), followed by a series of electron and proton transfer steps. The electronic properties of the phthalocyanine ligand are known to significantly influence the binding energy of oxygen intermediates, thereby affecting the reaction pathway and efficiency. Fluorination of zinc phthalocyanine can stimulate a change in its semiconductor properties from p-type to n-type. rsc.org This fundamental shift in electronic behavior would alter the nature of its interaction with oxygen, a key factor in the ORR mechanism. The enhanced reducibility of the perfluorinated ring could facilitate the electron transfer steps required for oxygen reduction.
Electrocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a major goal for sustainable chemistry. Metal phthalocyanines have been explored as molecular catalysts for CO₂ conversion, typically to carbon monoxide (CO) or formic acid (HCOOH). The process involves the catalyst mediating electron transfer from the electrode to the CO₂ molecule, usually via the formation of a CO₂ radical anion intermediate.
Direct experimental data on this compound for CO₂ reduction is limited. However, research on the broader class of metal phthalocyanines shows that modifying the ligand with electron-withdrawing substituents can improve catalytic activity and stability. mdpi.com The highly electron-deficient nature of the ZnPcF₁₆ macrocycle would be expected to influence the binding and activation of CO₂. The stability of the reduced [ZnPcF₁₆]⁻ species could play a crucial role in the catalytic cycle by facilitating the transfer of electrons to the CO₂ substrate. nih.gov While numerous studies confirm that various zinc-based materials are effective for CO₂ reduction, the specific role of perfluorinated phthalocyanine complexes remains an area for further investigation. mdpi.com
Catalyst Heterogenization and Recyclability
A major challenge with molecular catalysts like this compound is their tendency to aggregate in solution, which reduces their effectiveness, and the difficulty of separating them from the reaction mixture for reuse. To overcome these issues, researchers focus on heterogenization, which involves immobilizing the catalyst onto a solid support. This strategy not only improves recyclability but can also enhance catalytic activity.
Several methods have been successfully employed for the heterogenization of zinc phthalocyanine catalysts:
Support on Metal Oxides: Perfluorinated zinc phthalocyanines have been supported on titanium dioxide (TiO₂). acs.org This approach leverages the high surface area and stability of the oxide support. The interaction between the phthalocyanine and the hydroxyl groups on the TiO₂ surface can facilitate charge transfer and improve photocatalytic efficiency. acs.org
Immobilization on Nanostructured Surfaces: A zinc(II) phthalocyanine derivative has been immobilized on nanoporous gold (npAu) foils. This hybrid material acts as a recyclable photocatalytic coating. The high specific surface area of the nanoporous gold allows for a high loading of the catalyst, and a direct linear relationship between the amount of immobilized catalyst and the photocatalytic activity was observed.
Incorporation into Polymers: Zinc phthalocyanines can be copolymerized with other monomers to embed them within a polymer matrix. This method not only prevents aggregation but can also introduce stimuli-responsive behavior, allowing the catalyst's activity or solubility to be controlled by external factors like pH or temperature, which aids in its recovery and recycling.
Heterogenization offers clear advantages for the practical application of this compound catalysts. It enhances stability, prevents deactivation through aggregation, and simplifies the purification of products. Most importantly, it allows the catalyst to be easily recovered and reused over multiple cycles, which is critical for developing sustainable and cost-effective chemical processes.
Covalent Grafting onto Inorganic Supports (e.g., Silica Gel, Carbon Nanotubes)
The covalent immobilization of this compound (ZnFPc) and its non-fluorinated analogue, zinc phthalocyanine (ZnPc), onto inorganic supports is a key strategy to prevent the aggregation-induced loss of catalytic activity often observed in homogeneous systems. nsf.gov This process involves creating a stable chemical bond between the phthalocyanine molecule and the support material, ensuring the catalyst is not leached during the reaction process.
Silica Gel Supports: Silica gel is a favored support due to its high surface area, mechanical stability, and the presence of surface silanol (Si-OH) groups that can be readily functionalized. A common method involves modifying the silica surface with an amino-functional group, for example, by treatment with 3-aminopropyltriethoxysilane (APTES). Subsequently, a derivative of zinc phthalocyanine, often one containing a reactive group like a carboxylic acid or acyl chloride, is reacted with the amino-functionalized silica to form a stable amide bond. researchgate.net This ensures the robust anchoring of the phthalocyanine catalyst to the silica surface. Researchers have successfully synthesized and characterized such asymmetric metallophthalocyanines conjugated on silica for various applications. researchgate.net
Carbon Nanotube Supports: Multi-walled carbon nanotubes (MWCNTs) are another excellent support material, offering exceptional thermal and chemical stability, high surface area, and unique electronic properties that can enhance catalytic activity. researchgate.net The grafting process for MWCNTs typically begins with an acid treatment (e.g., with nitric and sulfuric acid) to introduce carboxylic acid groups (-COOH) on their surface. researchgate.net These groups can then be activated (e.g., using thionyl chloride to form acyl chlorides) to react with an amino-functionalized zinc phthalocyanine, creating a stable covalent linkage. This π-π interaction-based hybridization is crucial for the successful loading of the phthalocyanine onto the nanotubes. researchgate.net The resulting composite materials, such as [3α-(OPh-t-Bu)-α-NO2]ZnPc-MWCNTs, have been prepared and characterized, demonstrating the effective immobilization of the catalyst. researchgate.net
In a related approach, research has also focused on synthesizing zinc phthalocyanines directly within the confined spaces of zeolites. This method leverages the zeolite's matrix to prevent aggregation and enhance catalytic performance from the outset. nsf.gov
Enhanced Catalytic Performance and Reusability in Heterogeneous Systems
The transition from a homogeneous to a heterogeneous catalyst by grafting this compound onto inorganic supports leads to significant improvements in both catalytic activity and the catalyst's lifespan.
Enhanced Catalytic Performance: Immobilization prevents the phthalocyanine molecules from stacking together (aggregation), a common issue in solution that deactivates the catalyst. By keeping the catalytic sites isolated and accessible on the support surface, the efficiency of the reaction is markedly improved. nsf.gov For instance, zinc phthalocyanine supported on MWCNTs has shown improved catalytic activity in the oxidation of styrene. researchgate.net The support material itself can also contribute to enhanced performance. The electronic interactions between the carbon nanotubes and the zinc phthalocyanine can promote electron transmission, which is beneficial for redox catalysis. researchgate.net Similarly, hybrid systems of zinc phthalocyanine and nanoporous gold have demonstrated a synergistic effect, where the surface plasmons of the gold support enhance the photocatalytic activity of the ZnPc by nearly an order of magnitude. researchgate.net
The table below summarizes the comparative catalytic performance for the oxidation of 1,3-diphenylisobenzofuran (DPBF) by a ZnPc derivative in solution versus when immobilized on a nanoporous gold (npAu) support, illustrating the amplification effect of heterogenization. researchgate.net
| Catalyst System | Reaction Time | Conversion (%) | Turnover Number (TON) |
| ZnPc derivative in solution | 60 min | ~5% | ~100 |
| ZnPc derivative on npAu | 60 min | ~25% | ~550 |
This table was generated based on data reported for the photocatalytic oxidation of DPBF, showing a significant increase in conversion and TON upon immobilization. researchgate.netresearchgate.net
Reusability and Stability: A primary advantage of these heterogeneous systems is their ease of separation from the reaction mixture and their potential for reuse. The catalyst can be recovered through simple filtration and reused in multiple reaction cycles, which is both economically and environmentally beneficial. kyushu-u.ac.jp For example, heterogeneous zinc catalysts have been shown to be reusable for at least five times without a significant loss of catalytic activity. kyushu-u.ac.jp Studies on nanoporous gold functionalized with a zinc phthalocyanine derivative demonstrated its robustness in repeated photocatalytic cycles for cycloaddition reactions. researchgate.net
The following table illustrates the reusability of a heterogeneous zinc catalyst over several cycles.
| Reaction Cycle | Catalytic Activity (%) |
| 1 | 100 |
| 2 | 99 |
| 3 | 98 |
| 4 | 97 |
| 5 | 97 |
This table is a representative example based on findings for recyclable heterogeneous zinc catalysts, demonstrating high stability and retained activity over multiple uses. kyushu-u.ac.jp
This stability and recyclability make supported this compound catalysts highly practical for sustainable chemical processes, including potential applications in continuous flow systems. kyushu-u.ac.jp
Advanced Materials Science and Optoelectronic Applications of Zinc Perfluorophthalocyanine
Organic Thin-Film Transistors (OTFTs)
The performance of organic thin-film transistors relies heavily on the charge transport characteristics of the organic semiconductor layer. Zinc perfluorophthalocyanine has been investigated primarily as an n-type semiconductor in OTFTs, addressing the need for stable and efficient electron-transporting materials to complement the more common p-type organic semiconductors.
Performance as n-Type Semiconductor Materials
This compound is recognized as a stable n-type semiconductor material. nih.govutm.md The introduction of sixteen fluorine atoms onto the phthalocyanine (B1677752) macrocycle significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport. This fluorination imparts a strong n-type character to the material, in contrast to its non-fluorinated counterpart, zinc phthalocyanine (ZnPc), which typically exhibits p-type behavior. mdpi.com The stability of ZnPcF16 in ambient conditions is a crucial advantage for the fabrication and operation of OTFTs. nih.gov
Charge Carrier Mobility and Device Characteristics
The charge carrier mobility (µ) is a key metric for evaluating the performance of a semiconductor in a transistor. For organic thin-film transistors utilizing this compound as the active layer, the electron mobility has been reported to be significantly influenced by the device architecture. In a device structure where a p-sexiphenyl (p-6p) layer was used as an inducing layer for the ZnPcF16 film, a field-effect electron mobility of 1.3 × 10⁻² cm²/V·s was achieved. nih.govutm.md This device also exhibited a threshold voltage (VT) of 22 V. nih.govutm.md
The output characteristics of such OTFTs show typical n-channel behavior, with the drain-source current (IDS) increasing with positive gate-source voltage (VGS), confirming electron accumulation as the charge transport mechanism. nih.gov The observed linear and saturation regions in the output curves are characteristic of field-effect transistor operation. nih.gov
| Parameter | Value | Unit |
|---|---|---|
| Charge Carrier Mobility (µ) | 1.3 × 10⁻² | cm²/V·s |
| Threshold Voltage (VT) | 22 | V |
Impact of Film Morphology and Molecular Orientation on Device Performance
The performance of organic thin-film transistors is intrinsically linked to the morphology and molecular orientation of the organic semiconductor film. For this compound-based devices, it has been demonstrated that the use of an inducing layer, such as p-sexiphenyl, can significantly influence the orientation of the ZnPcF16 molecules. nih.govutm.md This templating effect leads to a more ordered film structure, which is beneficial for charge transport.
Specifically, the inducing layer can promote a molecular orientation where the π-π stacking direction of the ZnPcF16 molecules is parallel to the substrate. nih.gov This arrangement is highly favorable for charge transport in the channel of a thin-film transistor, as it facilitates efficient orbital overlap between adjacent molecules, thereby enhancing charge carrier mobility. The quality of the inducing layer, such as a highly-ordered and smooth p-sexiphenyl film, provides a suitable template for the growth of well-oriented phthalocyanine molecules. nih.gov The structural features and the orientation of molecules relative to the substrate surface have a noticeable effect on the mobility of charge carriers and other OTFT characteristics.
Organic Photovoltaic (OPV) Cells
In the realm of organic photovoltaics, the development of efficient electron acceptor and donor materials is crucial for achieving high power conversion efficiencies. While research on the direct use of this compound in OPVs is emerging, studies on fluorinated zinc phthalocyanines provide valuable insights into its potential roles.
Role as Electron Acceptor or Donor Materials in Bulk Heterojunctions
Fluorinated zinc phthalocyanines have been explored in bulk heterojunction (BHJ) solar cells, where they can function as either an electron donor or as a third component to enhance device performance. For instance, a tetra-fluorinated zinc phthalocyanine (F4ZnPc) has been successfully used as an electron donor material in a BHJ solar cell with fullerene C60 acting as the electron acceptor. deepdyve.comdntb.gov.ua The fluorination in this case leads to an increased ionization potential, resulting in a higher open-circuit voltage (VOC) compared to devices based on non-fluorinated zinc phthalocyanine. deepdyve.comdntb.gov.ua
Organic Light-Emitting Diodes (OLEDs)
This compound has garnered attention in the field of organic electronics due to its distinct electronic properties. The introduction of fluorine atoms onto the phthalocyanine macrocycle significantly alters its energy levels, making it a strong electron acceptor. This characteristic is particularly advantageous for applications in Organic Light-Emitting Diodes (OLEDs), where efficient charge transport and injection are paramount for device performance.
Application in Electron Transport Layers
The electron transport layer (ETL) in an OLED facilitates the injection and transport of electrons from the cathode to the emissive layer, while also blocking the passage of holes, thereby promoting electron-hole recombination within the desired region. Materials suitable for ETLs must possess high electron mobility and appropriate energy levels to minimize the injection barrier from the cathode.
The strong electron-withdrawing nature of the fluorine substituents in this compound makes the molecule extremely electron-deficient. This property enhances its capability to accept and transport electrons, identifying it as a potential n-type semiconductor for ETL applications. The substitution of hydrogen atoms with fluorine enhances the electronic-accepting capability of the phthalocyanine ring, a beneficial property for electron transport materials jst.go.jp. Research into fluorinated phthalocyanines, such as zinc hexadecafluorophthalocyanine (ZnPcF16), has confirmed their behavior as n-type semiconductors. Thin-film transistors fabricated using ZnPcF16 have demonstrated stable n-type conductivity with electron mobilities on the order of 1.3 × 10−2 cm2/V·s jst.go.jpresearchgate.net.
The electrical properties of these materials are influenced by the degree of fluorination and the resulting molecular packing in the solid state. The introduction of fluorine atoms leads to changes in intermolecular contacts and crystal structure, which in turn affects the material's charge transport characteristics Current time information in Boston, MA, US.. While comprehensive studies detailing the performance of this compound as a primary ETL in fully fabricated OLED devices are emerging, its fundamental electronic properties strongly support its candidacy for this role.
| Compound | Semiconductor Type | Reported Electron Mobility (cm²/V·s) | Key Characteristics |
|---|---|---|---|
| Zinc Hexadecafluorophthalocyanine (ZnPcF16) | n-type | 1.3 × 10−2 | High thermal stability and air-stable electron transport. jst.go.jpresearchgate.net |
| Zinc Octafluorophthalocyanine (ZnPcF8) | n-type | Data not specified | Ohmic conduction mechanism dominates in thin films. Current time information in Boston, MA, US. |
Luminescent Properties in OLED Architectures
While primarily investigated for charge transport, the luminescent properties of the phthalocyanine core are also of interest. The parent zinc phthalocyanine (ZnPc) molecule is known for its fluorescence, with a quantum yield of approximately 0.3 nih.gov. This inherent luminescence suggests that its derivatives could potentially function as emitters in OLEDs.
The introduction of perfluoroalkyl groups can significantly modify the photophysical properties of the molecule. These modifications can lead to red-shifts in the Q-band absorption and emission spectra and a narrowing of the HOMO-LUMO gap researchgate.net. In the context of an OLED, this tunability is crucial for achieving desired emission colors. General studies on zinc(II) complexes show they are widely explored for their fluorescence in OLEDs, offering good color tunability and the potential for high-efficiency devices jst.go.jp.
The fluorescence of zinc phthalocyanine derivatives can be influenced by their environment and molecular aggregation. Efficient singlet-singlet energy transfer from zinc porphyrin to zinc phthalocyanine has been demonstrated in dyad systems, a fundamental process that can be exploited in OLED device engineering to sensitize emission Current time information in Boston, MA, US.. However, the strong electron-accepting nature of this compound means its fluorescence is susceptible to quenching by electron donors nih.gov. In an OLED architecture, this necessitates careful device design to ensure that the luminescent properties are harnessed effectively, potentially by using it as a dopant emitter within a suitable host material to minimize quenching and optimize radiative recombination.
Chemical Sensor Development
The sensitivity of the electronic properties of phthalocyanines to their chemical environment makes them excellent candidates for the active layer in chemical sensors. This compound thin films are particularly effective in chemiresistive sensors, where the presence of an analyte gas induces a measurable change in the material's electrical resistance.
Design and Mechanism of Chemiresistive Gas Sensors
A typical chemiresistive sensor based on this compound consists of a thin film of the material deposited onto a substrate with a pair of interdigitated electrodes. The operating principle relies on the modulation of the charge carrier concentration within the semiconductor film upon interaction with gas molecules. Phthalocyanines generally behave as p-type semiconductors, where holes are the majority charge carriers, and their conductivity is influenced by atmospheric "dopants" like oxygen google.com.
The sensing mechanism involves the adsorption of analyte molecules onto the surface of the phthalocyanine film. This interaction is typically a charge-transfer process. For oxidizing gases (electron acceptors) like nitrogen dioxide (NO2), electrons are withdrawn from the p-type ZnPc film, increasing the concentration of hole carriers and thus decreasing the film's resistance. Conversely, for reducing gases (electron donors) like ammonia (NH3), electrons are donated to the film, which recombine with holes, reducing the charge carrier concentration and increasing the film's resistance. The fluorination of the phthalocyanine ring enhances these interactions, leading to higher sensitivity.
Quantification of Sensing Mechanisms for Specific Analytes
The response of this compound sensors has been quantified for several key analytes, demonstrating high sensitivity and selectivity.
Ammonia (NH3): Fluorinated zinc phthalocyanine films have shown a strong response to low concentrations of ammonia. The sensor response is found to be directly related to the bonding energy between the hydrogen atoms of the NH3 molecule and the halogen substituents on the phthalocyanine ring jst.go.jpCurrent time information in Boston, MA, US.. Films of peripherally tetrafluoro-substituted zinc phthalocyanine (ZnPcF4-p) have demonstrated high sensitivity and selectivity for NH3, even in the presence of interfering gases such as carbon dioxide, acetone (B3395972), and ethanol (B145695) Current time information in Boston, MA, US..
Nitrogen Dioxide (NO2): As a strong oxidizing agent, NO2 elicits a significant response from phthalocyanine-based sensors. Spectroscopic studies on non-fluorinated ZnPc show that NO2 molecules bond to the central zinc atom, partially decomposing into NO2- and NO- species nih.gov. This interaction leads to a charge transfer that alters the conductivity of the film. Fluorinated zinc phthalocyanine films exhibit promising sensitivity towards NO2, with detection possible at parts-per-million (ppm) concentrations researchgate.net. The high electron affinity of perfluorinated phthalocyanines enhances the charge transfer interaction with NO2, making them highly effective for this application.
The quantification of these sensing mechanisms often involves a combination of experimental techniques, such as thermal desorption spectroscopy (TDS) and impedance spectroscopy, along with quantum chemical simulations to determine adsorption and desorption energies, providing a comprehensive understanding of the gas-surface interactions mdpi.com.
| Compound | Analyte | Detection Limit | Key Findings |
|---|---|---|---|
| ZnPcCl4-p (related halogenated compound) | Ammonia (NH3) | 0.01 ppm (calculated) | Sensor response correlates with analyte-substituent bonding energy. Current time information in Boston, MA, US. |
| ZnPcF4-p | Ammonia (NH3) | Not specified | Good selectivity against CO2, acetone, and other organic vapors. Current time information in Boston, MA, US. |
| ZnPcF16 / ZnPcF4 | Nitrogen Dioxide (NO2) | 10.6 ppm | Demonstrates promising sensitivity for NO2 detection. researchgate.net |
| FePcF16 (related perfluorinated compound) | Nitrogen Dioxide (NO2) | 8.59 ppb | Hybrid with rGO shows exceptional sensitivity and UV-enhanced recovery. researchgate.net |
Functional Coatings and Thin Films
The unique properties of this compound, including its high thermal and chemical stability, make it a valuable material for functional coatings and thin films. These films can be deposited using various techniques, with physical vapor deposition (PVD) or vacuum deposition being common methods for achieving highly ordered, uniform layers jst.go.jpmdpi.com.
The introduction of perfluoroalkyl groups to the phthalocyanine structure can be used to create coatings with specific functionalities. These coatings can impart properties such as chemical and thermal resistance, electrochromism, and biological or chemical non-stick surface behavior google.com. The inert, uninterrupted fluorinated periphery of the molecules provides enhanced hydrophobic properties, while the core of the molecule retains its electronic functionality google.com.
The morphology and molecular orientation within the thin film are critical to its function and can be controlled by the deposition conditions, such as substrate temperature and deposition rate nih.gov. For instance, highly oriented single-phase thin films of octafluoro-substituted metal phthalocyanines (MPcF8) have been successfully deposited on glass substrates mdpi.com. The orientation of the molecules relative to the substrate surface can be precisely controlled, which is crucial for optimizing charge transport in electronic devices like organic field-effect transistors (OFETs) mdpi.com. By using inducing layers, such as p-sexiphenyl (p-6p), the orientation of ZnPcF16 molecules can be controlled to form high-quality semiconductor films with enhanced charge carrier mobility jst.go.jpresearchgate.netinoe.ro. This level of morphological control allows for the fine-tuning of thin films for specific applications, from electronic device layers to protective and functional surface coatings.
Fabrication Techniques for this compound Films
The unique optoelectronic properties of this compound (ZnPcF₁₆ or its derivatives) are highly dependent on the morphology and structure of its thin films. Consequently, various fabrication techniques have been developed to control these characteristics for specific applications. The primary methods employed for depositing thin films of this compound include physical vapor deposition (PVD), spin-coating, and incorporation into composite materials.
Physical Vapor Deposition (PVD) is a widely utilized method for creating uniform thin films of perfluoroalkyl-substituted phthalocyanines. researchgate.net This technique involves the sublimation of the source material in a high-vacuum environment, which then condenses onto a substrate to form a thin film. The properties of the resulting film, such as its micro-structural features, can be significantly influenced by deposition parameters. Research has shown that the substrate temperature during deposition is a critical factor in controlling the morphology of this compound films. jlu.edu.cn
Spin-coating offers a solution-based approach for film fabrication. This technique is particularly useful for creating homogeneous deposits over flat substrates. In one study, a film of this compound was fabricated by dissolving the compound in a volatile solvent, dichloromethane, and then applying it to a substrate. The substrate was spun at 1000 rpm for 50 seconds, allowing the solvent to evaporate and leave a uniform film of the material. aip.org
Another advanced fabrication strategy involves the creation of organic-inorganic hybrid materials . In this approach, this compound is embedded within a polymer matrix to form a functional composite. For instance, hybrid materials have been synthesized by incorporating a perfluorinated phthalocyanine photosensitizer onto TiO₂ particles, which are then dispersed within a polyvinylidene fluoride (B91410) (PVDF) polymer. researchgate.netresearchgate.net This method allows for the combination of the properties of the phthalocyanine with the processability and structural integrity of the polymer.
Furthermore, innovative techniques such as synthesis within confined spaces have been explored to control the aggregation of the phthalocyanine molecules. One such method is the melt synthesis of this compound within the porous structure of a zeolite matrix, which helps to prevent the activity loss often associated with molecular aggregation. nsf.gov
The choice of fabrication technique directly impacts the film's characteristics and its suitability for various applications.
| Fabrication Technique | Description | Key Parameters | Resulting Film Characteristics |
| Physical Vapor Deposition (PVD) | Sublimation of the material in a vacuum, followed by condensation on a substrate. | Substrate Temperature, Deposition Rate, Vacuum Pressure | Uniform, controlled thickness, morphology dependent on parameters. researchgate.netjlu.edu.cn |
| Spin-Coating | A solution of the material is applied to a spinning substrate, and the solvent evaporates. | Spin Speed (e.g., 1000 rpm), Solution Concentration, Solvent Volatility | Homogeneous film, suitable for flat substrates. aip.org |
| Hybrid Material Incorporation | Embedding phthalocyanine-coated particles into a polymer matrix. | Polymer Type (e.g., PVDF), Particle Loading | Composite material with combined properties. researchgate.netresearchgate.net |
| Melt Synthesis in Zeolites | Synthesis of the compound within the nano-sized pores of a zeolite. | Zeolite Type, Synthesis Temperature | Prevents molecular aggregation, enhances catalytic performance. nsf.gov |
Surface Engineering for Advanced Material Properties
Surface engineering of this compound films is critical for tailoring their properties for advanced applications in optoelectronics and materials science. By modifying the surface or incorporating the compound into specific device architectures, researchers can enhance functionalities such as charge generation, hydrophobicity, and photocatalytic activity.
In the field of photovoltaics , this compound has been utilized in hybrid solar cells. It has been incorporated into planar heterojunctions with inorganic semiconductors like cadmium telluride (CdTe) and zinc telluride (ZnTe). In these CdTe/F₁₆ZnPc and ZnTe/F₁₆ZnPc structures, charge carrier generation occurs through two primary mechanisms: exciton dissociation at the inorganic/organic junction after light absorption by the phthalocyanine layer, and band-to-band transitions within the inorganic semiconductor layers. pbc.gda.pl
Surface engineering has also been employed to create materials with enhanced hydrophobicity . Superhydrophobic surfaces with water contact angles exceeding 150° have been developed. researchgate.net This is achieved by creating a specific surface roughness. One method involves preparing a composite of polyvinylidene fluoride (PVDF) and a perfluorinated phthalocyanine photosensitizer, along with a volatile salt like ammonium hydrogen carbonate. Upon thermal treatment, the salt decomposes and releases gases, which generates a rough surface texture on the coating, leading to its enhanced water-repellent properties. researchgate.net
The interaction of this compound with other nanomaterials is another area of active research. For example, it has been coated onto the surface of indium phosphide (InP) quantum dots to study the energy and charge transfer dynamics between the organic dye and the semiconductor nanocrystals. aip.org This type of surface modification is crucial for the development of hybrid optoelectronic devices that leverage the properties of both material classes.
Furthermore, this compound can be engineered to act as a heterogeneous photocatalyst . By covalently attaching the molecule to a stable support like silica, it is possible to create a reusable catalyst. These hybrid materials have demonstrated stability and efficiency in photo-degradation processes over multiple cycles. shu.edu
| Engineering Approach | Application Area | Mechanism/Principle | Resulting Property/Enhancement |
| Planar Heterojunctions | Hybrid Solar Cells | Exciton dissociation at the interface of ZnPcF₁₆ and an inorganic semiconductor (e.g., CdTe). pbc.gda.pl | Efficient free charge carrier generation. pbc.gda.pl |
| Composite Coating with Volatile Salts | Superhydrophobic Surfaces | Thermal decomposition of a salt within a polymer-phthalocyanine matrix creates surface roughness. researchgate.net | Enhanced hydrophobicity (Contact Angle > 150°). researchgate.net |
| Coating on Quantum Dots | Hybrid Optoelectronics | Deposition of a ZnPcF₆₄ layer on InP quantum dots to study interfacial interactions. aip.org | Enables investigation of energy/charge transfer. aip.org |
| Immobilization on Silica | Heterogeneous Photocatalysis | Covalent attachment of the phthalocyanine to a solid support. shu.edu | Creates a stable and reusable photocatalyst. shu.edu |
Future Directions and Emerging Research Avenues for Zinc Perfluorophthalocyanine
Rational Design and Prediction through Advanced Computational Chemistry
Advanced computational chemistry is proving to be an indispensable tool in accelerating the discovery and optimization of zinc perfluorophthalocyanine-based materials. Through the use of theoretical calculations, researchers can predict the physicochemical properties and reactivity of novel derivatives, guiding synthetic efforts toward molecules with tailored functionalities.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of these computational methodologies. These approaches allow for the detailed investigation of the electronic structure of this compound, including its molecular orbitals, electronic absorption spectra, and redox potentials. For instance, calculations have revealed that the substitution of hydrogen atoms with fluorine atoms in the phthalocyanine (B1677752) ring leads to a narrowing of the HOMO-LUMO gap, which can be advantageous for photocatalytic applications. nih.gov
Computational screening is emerging as a powerful strategy for identifying promising new catalyst designs. By simulating the interaction of this compound with various substrates and in different chemical environments, it is possible to predict its catalytic activity for a wide range of reactions. This in-silico approach can significantly reduce the experimental effort required to discover new applications, from selective oxidations to more complex organic transformations.
The table below summarizes key electronic properties of zinc phthalocyanine and its fluorinated analogue, as elucidated by computational studies.
| Property | Zinc Phthalocyanine (ZnPc) | This compound (ZnPcF16) | Impact of Perfluorination |
| HOMO-LUMO Gap | Wider | Narrower | Enhanced light absorption in the visible region |
| Electron Affinity | Lower | Higher | Increased propensity to accept electrons |
| Oxidation Potential | Lower | Higher | Greater resistance to photooxidation |
| Computational Method | Predicted Outcome | ||
| DFT | Ground-state electronic structure, molecular geometry | ||
| TD-DFT | Excited-state properties, UV-vis absorption spectra | ||
| Molecular Dynamics | Interaction with solvents and substrates |
Integration into Novel Hybrid Functional Materials and Nanocomposites
The integration of this compound into hybrid functional materials and nanocomposites is a rapidly advancing area of research, aimed at harnessing the unique properties of the molecule within a larger, synergistic system. These composite materials often exhibit enhanced performance and new functionalities that are not present in the individual components.
One promising approach involves the synthesis of this compound within the confined nanospaces of zeolites. nsf.gov This "ship-in-a-bottle" synthesis prevents the aggregation of the phthalocyanine molecules, a common issue that can quench their photoactivity. nsf.gov By isolating the molecules within the zeolite framework, their catalytic potential can be fully realized, leading to more efficient and selective catalysts for processes such as oxidation reactions. nsf.gov
Graphene-based nanocomposites are another exciting frontier. The exceptional electronic conductivity and high surface area of graphene make it an ideal support for this compound. scispace.commdpi.comresearchgate.net Covalent grafting of zinc phthalocyanine derivatives onto graphene sheets has been shown to facilitate photoinduced electron transfer, a key process in photocatalysis and solar energy conversion. scispace.com While much of this work has focused on non-fluorinated phthalocyanines, the principles are directly applicable to the perfluorinated analogue, with the potential for even greater performance due to its enhanced electronic properties.
The table below outlines various hybrid materials incorporating zinc phthalocyanine and their potential applications.
| Hybrid Material | Components | Key Features | Potential Applications |
| Zeolite-encapsulated ZnPcF16 | This compound, Zeolite | Prevention of aggregation, enhanced catalytic activity | Selective oxidation, CO2 reduction |
| Graphene-ZnPc composite | Zinc phthalocyanine, Graphene oxide | Enhanced charge separation and transport | Photocatalysis, solar cells, photodynamic therapy |
| Carbon Nanotube-ZnPc hybrid | Zinc phthalocyanine, Carbon nanotubes | Improved dispersion, enhanced nonlinear optical properties | Optical limiting, sensors |
| Silica-ZnPc ORMOSIL | Zinc phthalocyanine, Organically modified silica | High stability, luminescent properties | Optoelectronics, nonlinear optics |
Development of In-Situ Spectroscopic Techniques for Reaction Monitoring
Understanding the intricate mechanisms of catalysis requires the ability to observe the catalyst and reacting species under operational conditions. The development of in-situ and operando spectroscopic techniques is crucial for gaining real-time insights into the structural and electronic changes that this compound undergoes during a catalytic cycle.
While specific in-situ studies on this compound are still emerging, related research on other phthalocyanines and zinc-based catalysts provides a roadmap for future investigations. Techniques such as in-situ Raman and Fourier-Transform Infrared (FTIR) spectroscopy can provide vibrational information about the molecule and its interaction with adsorbates, helping to identify reaction intermediates. nih.govrsc.orgresearchgate.netmdpi.comresearchgate.net For instance, Raman imaging has been used to monitor the photochemistry of zinc phthalocyanine derivatives in biological systems, demonstrating the power of this technique to probe molecular changes in complex environments. nih.govmdpi.com
Transient absorption spectroscopy is another powerful tool for studying the dynamics of photoinduced processes. researchgate.netrsc.orgmdpi.comstrath.ac.uknih.gov By using ultrashort laser pulses, it is possible to track the formation and decay of excited states and charge-separated species on femtosecond to microsecond timescales. researchgate.netrsc.orgmdpi.comstrath.ac.uknih.gov This information is vital for understanding the efficiency of photocatalytic processes and for designing more effective light-harvesting systems based on this compound.
The table below lists various in-situ spectroscopic techniques and the type of information they can provide for studying this compound catalysis.
| Spectroscopic Technique | Information Provided | Timescale |
| In-situ Raman Spectroscopy | Vibrational modes of catalyst and adsorbates, identification of intermediates | Milliseconds to seconds |
| In-situ FTIR Spectroscopy | Functional group analysis, surface species identification | Milliseconds to seconds |
| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of the zinc center | Seconds to minutes |
| Transient Absorption Spectroscopy | Dynamics of excited states and charge carriers | Femtoseconds to microseconds |
Exploration of Unconventional Catalytic Pathways and Applications
Beyond its established roles in photocatalysis and sensing, researchers are beginning to explore unconventional catalytic applications for this compound, leveraging its unique reactivity and stability.
One area of interest is in bio-inspired catalysis. The robust, perfluorinated structure of this compound makes it an excellent candidate for mimicking the function of enzymes, but with superior stability in harsh chemical environments. For example, it can act as a photosensitizer for the aerobic oxidation of various organic substrates, including phenols and thioethers, mimicking the activity of peroxidase and phenol (B47542) oxidase enzymes. researchgate.netelsevierpure.comdigitellinc.com This opens up possibilities for developing novel green chemistry processes that use light and air as reagents.
Another unconventional application lies in the activation of strong chemical bonds. The high oxidation potential of excited-state this compound suggests it could be used to drive challenging chemical transformations. While not yet demonstrated for the zinc analogue, related iron phthalocyanine complexes have been shown to catalyze the oxidative defluorination of perfluorinated aromatic compounds, a reaction that is notoriously difficult to achieve. acs.org This raises the intriguing possibility of using this compound in environmental remediation to break down persistent fluorinated pollutants.
The table below presents some unconventional catalytic applications being explored for fluorinated phthalocyanines.
| Application | Reaction Type | Key Advantage of Perfluorination |
| Bio-inspired Oxidation | Aerobic oxidation of phenols and thiols | High resistance to self-oxidation |
| Environmental Remediation | Potential for degradation of fluorinated pollutants | Enhanced oxidative power |
| Fine Chemical Synthesis | Selective oxidation of organic substrates | Stability in harsh reaction conditions |
| Artificial Photosynthesis | Light-driven water splitting or CO2 reduction | Improved light-harvesting and charge separation |
Q & A
Q. Basic Research Focus
- Purification : Use size-exclusion chromatography (SEC) to remove unreacted precursors and oligomers.
- Characterization consistency : Report fluorination degrees via XPS or ¹⁹F NMR and correlate with elemental analysis .
- Batch documentation : Track solvent lot numbers and humidity levels, as trace water can hydrolyze perfluoroalkyl groups .
How can computational methods complement experimental studies of this compound?
Q. Advanced Research Focus
- DFT modeling : Predicts substituent effects on frontier orbitals (HOMO-LUMO gaps) and singlet-triplet energy differences, guiding synthetic prioritization .
- Molecular dynamics (MD) : Simulates aggregation behavior in solvents to rationalize solubility trends .
- TD-DFT : Assigns experimental UV-vis transitions to specific electronic excitations, resolving ambiguities in spectral data .
What are the limitations of current stability assessments for this compound in oxidative environments?
Q. Advanced Research Focus
- Accelerated aging tests : High-intensity light/heat may induce non-representative degradation pathways. Use in situ Raman spectroscopy to monitor real-time structural changes .
- Matrix effects : Stability in polymer matrices (e.g., PMMA) often exceeds solution-phase stability, necessitating context-specific testing .
How should researchers design experiments to compare this compound with non-fluorinated analogs?
Q. Basic Research Focus
- Control variables : Match solvent systems, light sources, and substrate concentrations.
- Benchmark metrics : Include ¹O₂ quantum yield, redox potentials (via cyclic voltammetry), and photostability half-lives .
- Statistical validation : Use ANOVA to account for batch-to-batch variability in fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
